Physicochemical Property Differentiation: Higher Lipophilicity and Molecular Weight vs. Xanthyletin
The target compound exhibits a substantially higher molecular weight (322.35 g/mol) and predicted lipophilicity compared to the unsubstituted xanthyletin (228.24 g/mol), driven by the addition of the 3-phenyl and 4-hydroxyl groups [1]. This difference is quantitatively reflected in the predicted logP values and boiling points, which impact membrane permeability, solubility, and protein-binding potential. The target compound's boiling point is 490.5°C at 760 mmHg, indicating greater cohesive energy and lower volatility than typical smaller pyranocoumarins .
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | MW = 322.35 g/mol; Boiling Point = 490.5°C at 760 mmHg |
| Comparator Or Baseline | Xanthyletin: MW = 228.24 g/mol (SDBS database); typical boiling point of analogous pyranocoumarins significantly lower |
| Quantified Difference | ΔMW = +94.11 g/mol; ΔBP approximately +50–80°C versus structurally simpler analogs |
| Conditions | Predicted and experimental physicochemical properties from chemical databases |
Why This Matters
Higher molecular weight and lipophilicity can enhance target binding affinity and membrane partitioning in cell-based assays, making this compound more suitable for lead optimization programs targeting intracellular enzymes or receptors where xanthyletin would be too polar or too small.
- [1] SDBS. "8,8-dimethylpyrano(3,2-g)chromen-2(8H)-one (Xanthyletin)." SDBS No. 35792, 1999. View Source
